Pyropheophorbide a methyl ester
Overview
Description
Pyropheophorbide a methyl ester, also known as Methyl pyropheophorbide-a, is a derivative of chlorophyll-a . It is a potent photosensitizer that can be used in photodynamic therapy (PDT) of cancer . It has photodynamic activity and can induce apoptosis and inhibit tumor growth .
Synthesis Analysis
The synthesis of Pyropheophorbide a methyl ester involves treating chlorin e6, in the form of its trimethyl ester, with a base, followed by heating to give pyropheophorbide a, which is converted to HPPH by treatment with acid, followed by hexyl alcohol under basic conditions .Molecular Structure Analysis
The empirical formula of Pyropheophorbide a methyl ester is C34H36N4O3 . It has a molecular weight of 548.67 . The structure contains a total of 82 bonds, including 46 non-H bonds, 26 multiple bonds, 6 rotatable bonds, 4 double bonds, 22 aromatic bonds, 5 five-membered rings, 1 eight-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .Chemical Reactions Analysis
The aggregation process of Pyropheophorbide a methyl ester was investigated in various solvents . Absorption and fluorescence spectra showed that the photosensitizer was under a monomeric form in ethanol as well as in dimyristoyl-l-α-phosphatidylcholine liposomes while it was strongly aggregated in phosphate buffer . Singlet oxygen was formed from Pyropheophorbide a methyl ester triplet state deactivation in the presence of oxygen .Scientific Research Applications
Electron Transfer and Binding Properties
- Thermodynamics of Interaction with Copper : PPME has a strong interaction with Cu2+, which is crucial for understanding its pharmacodynamics and pharmacokinetics. This interaction involves electron transfer, electrostatic, and hydrophobic interactions as driving forces (Al-Omari, 2013).
- Selective Binding to Copper(II) : PPME selectively complexes with Cu(2+) ions, leading to significant fluorescence quenching. This property could have implications for PPME's use in photodynamic therapy and as a fluorescent sensor for Cu(2+) detection (Ghosh, Saleh, & Nau, 2010).
Photodynamic Therapy Applications
- In Lung Carcinoma Cells : PPME is effective in photodynamic therapy (PDT) against lung carcinoma cells, inducing apoptotic cell death without genotoxicity. It localizes in intracellular membranes like the endoplasmic reticulum and mitochondria (Sun & Leung, 2002).
- Effect on Glioma Cells : The efficacy of PPME in PDT is enhanced by inhibiting ABCG2, a protein that contributes to drug resistance in human glioblastoma cells (Pan et al., 2017).
Chemical Properties and Modifications
- Chemical Modification Studies : Chemical reactions at the C(17)-end ester group in PPME have been explored to synthesize chlorin derivatives with novel carbon skeletons (Li et al., 2015).
- Synthesis of Chlorophyllous Derivatives : PPME serves as a starting material for synthesizing chlorophyllous chlorins with different aromatic groups, affecting their physical and chemical properties (Yu et al., 2014).
Sonodynamic Therapy
- Action in Liver Cancer Cells : PPME's sonodynamic action induces mitochondrial damage in liver cancer cells, suggesting its potential as a novel therapeutic modality for liver cancer (Xu et al., 2010).
Nonlinear Optical Imaging
- Modified for Optical Imaging : PPME has been modified to alter its linear and nonlinear optical properties for applications like nonlinear optical imaging (Khadria et al., 2017).
Safety And Hazards
Future Directions
Pyropheophorbide a methyl ester has many potential applications . It has been modified by attaching electron-donor and -acceptor groups to alter its linear and nonlinear optical properties . The potential implications of Cu2+ binding for the use of Pyropheophorbide a methyl ester in photodynamic therapy are discussed, along with its use as a fluorescent sensor for detection of micromolar concentrations of Cu2+ .
properties
IUPAC Name |
methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOKGUTUPNUAGP-AVRDEDQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyropheophorbide a methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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